

# Ethyl 2-(piperazin-1-yl)acetate CAS number and supplier information

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## Compound of Interest

Compound Name: Ethyl 2-(piperazin-1-yl)acetate

Cat. No.: B133232

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## An In-depth Technical Guide to Ethyl 2-(piperazin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Ethyl 2-(piperazin-1-yl)acetate**, a key building block in synthetic and medicinal chemistry. Below you will find its chemical identity, supplier details, physicochemical properties, a detailed synthesis protocol, and its application workflow in drug discovery.

## Chemical Identifier and Supplier Information

**Ethyl 2-(piperazin-1-yl)acetate** is registered under the CAS number 40004-08-8<sup>[1][2]</sup>. This compound is readily available from a variety of chemical suppliers who cater to the research and development sector. A selection of prominent suppliers is listed in Table 1.

Table 1: Supplier Information for **Ethyl 2-(piperazin-1-yl)acetate**

Supplier	Website
ChemScene	--INVALID-LINK--
Santa Cruz Biotechnology, Inc.	--INVALID-LINK--
Alfa Aesar (a Johnson Matthey Company)	--INVALID-LINK--
Key Organics Limited	--INVALID-LINK--
BLD Pharm	--INVALID-LINK--

## Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 2-(piperazin-1-yl)acetate** is presented in Table 2. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data of **Ethyl 2-(piperazin-1-yl)acetate**

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	172.23 g/mol	[1]
Density	1.048 g/mL at 20 °C	[2]
Boiling Point	252.473 °C at 760 mmHg	[2]
Flash Point	106.492 °C	[2]
Melting Point	61.64 °C (Predicted)	[2]
LogP	-0.5453	[1]
Topological Polar Surface Area (TPSA)	41.57 Å <sup>2</sup>	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	4	[1]
Rotatable Bonds	3	[1]

## Experimental Protocols

### Synthesis of Ethyl 2-(piperazin-1-yl)acetate

The following is a representative experimental protocol for the synthesis of **Ethyl 2-(piperazin-1-yl)acetate** via N-alkylation of piperazine with ethyl chloroacetate. This method is based on established principles of nucleophilic substitution.

Materials:

- Piperazine (anhydrous)
- Ethyl chloroacetate
- Potassium carbonate (anhydrous)
- Acetonitrile (anhydrous)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

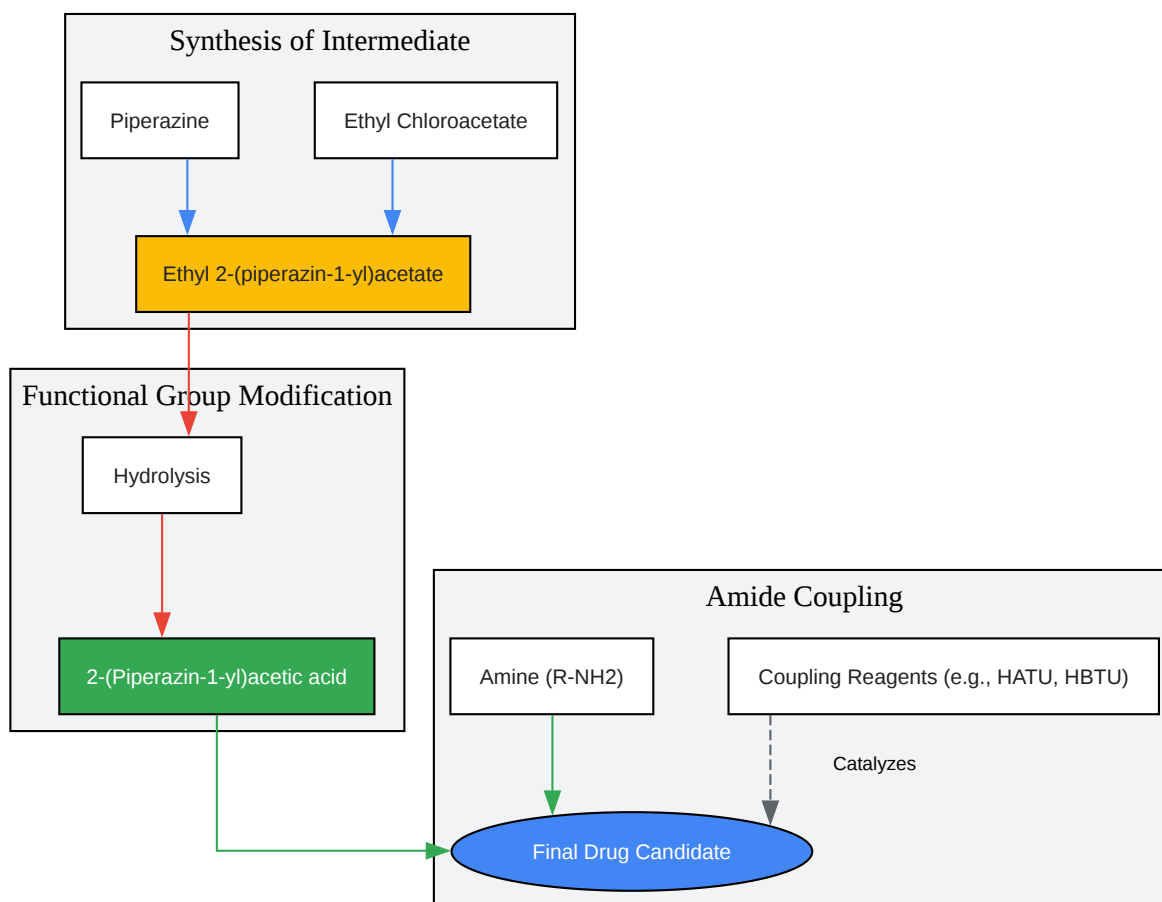
Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a significant molar excess of anhydrous piperazine (e.g., 5 equivalents) and anhydrous potassium carbonate (2 equivalents) to anhydrous acetonitrile.
- **Addition of Alkylating Agent:** While stirring the suspension, slowly add ethyl chloroacetate (1 equivalent) dropwise to the reaction mixture at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and piperazine salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
- **Extraction:** Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining salts and unreacted piperazine. Follow this with a wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The crude **Ethyl 2-(piperazin-1-yl)acetate** can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.

## Applications in Drug Discovery and Development

**Ethyl 2-(piperazin-1-yl)acetate** is a versatile building block in medicinal chemistry. The piperazine moiety is a "privileged scaffold" often incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties, such as aqueous solubility and oral bioavailability. The ester functional group of **Ethyl 2-(piperazin-1-yl)acetate** can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amide bonds, a common linkage in many pharmaceutical compounds.

Below is a diagram illustrating a general workflow for the utilization of **Ethyl 2-(piperazin-1-yl)acetate** as a chemical intermediate in the synthesis of a potential drug candidate.

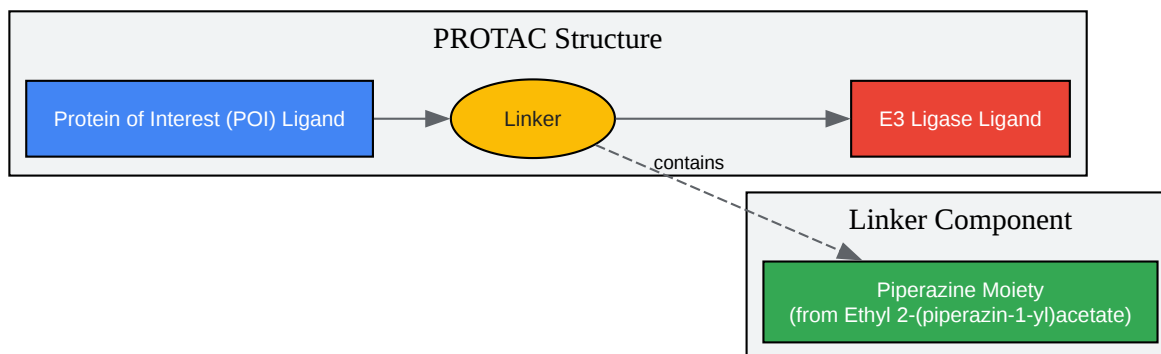


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Caption: General workflow for the use of **Ethyl 2-(piperazin-1-yl)acetate** in drug synthesis.

The piperazine core of **Ethyl 2-(piperazin-1-yl)acetate** can also serve as a linker in the development of more complex therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs). In this context, the piperazine unit can improve the solubility and conformational rigidity of the linker, which is crucial for the PROTAC's efficacy.

The following diagram illustrates the logical relationship of **Ethyl 2-(piperazin-1-yl)acetate** as a component of a PROTAC.



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Caption: Role of the piperazine moiety from **Ethyl 2-(piperazin-1-yl)acetate** in a PROTAC.

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## References

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